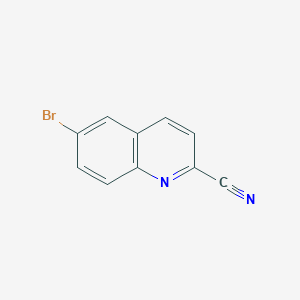

6-Bromoquinoline-2-carbonitrile

Overview

Description

6-Bromoquinoline-2-carbonitrile (6-BrQCN) is a heterocyclic compound that is used in a variety of scientific research applications. It is a colorless crystalline solid that has a melting point of 182-183°C and a boiling point of 300°C. 6-BrQCN is a highly reactive compound that can be used in many different laboratory experiments. It is a versatile compound that has many potential applications in both organic and inorganic chemistry.

Scientific Research Applications

Synthesis and Chemical Reactivity

- 6-Bromoquinoline-2-carbonitrile has been utilized in the synthesis of various chemical compounds. A notable example includes the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, achieved through the treatment of related compounds with propanedinitrile in the presence of catalytic CuBr and K2CO3 in DMSO at 100°C (Kobayashi et al., 2015).

- It's also involved in the preparation of inhibitors for EGFR and HER-2 kinases, with derivatives synthesized through acylation of related compounds with unsaturated acid chlorides or mixed anhydrides (Wissner et al., 2003).

Optoelectronic and Nonlinear Properties

- Studies have explored its derivatives for optoelectronic, nonlinear, and charge transport properties. For instance, compounds like 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile have been studied for their structural, electronic, optical, and charge transport properties, using density functional theory (DFT) and time-dependent DFT (Irfan et al., 2020).

Synthesis of Biologically Active Derivatives

- Various biologically active derivatives of this compound have been synthesized and evaluated for their antitumor activities. This includes the synthesis of 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives, which have shown inhibitory effects against different human tumor cell lines (El-Agrody et al., 2012).

Application in Photolysis Reactions

- The compound has been used in photochemical reactions, such as the photolysis of 2-cyanoquinoline 1-oxides in acidic alcohol, leading to the synthesis of 6-alkoxy-2-cyanoquinolines (Kaneko et al., 1974).

One-Pot Synthesis Techniques

- A three-component one-pot synthesis involving 2-aminobenzophenone, α-methylene carbonyl compounds, and tetrabutyl-ammonium tribromide has been achieved for the synthesis of novel 6-bromoquinolines, extending the methodology to the preparation of 6-iodoquinolines (Wu et al., 2010).

Synthesis of Functionalized Derivatives

- Functionalized derivatives of this compound have been synthesized, such as 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines, which act as chemosensors for selective recognition of Pd2+ ions (Shally et al., 2020).

Mechanism of Action

Mode of Action

It is known that nitriles, such as 6-bromoquinoline-2-carbonitrile, have a similar electronic structure to alkynes, with the main difference being the presence of a set of lone pair electrons on the nitrogen . This could potentially influence its interaction with its targets.

Biochemical Pathways

It is known that nitriles can be converted to carboxylic acid with heating in sulfuric acid . This suggests that this compound may be involved in similar biochemical transformations.

Safety and Hazards

6-Bromoquinoline-2-carbonitrile is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

Future Directions

properties

IUPAC Name |

6-bromoquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWLFCFYDFRSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C#N)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495747 | |

| Record name | 6-Bromoquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65185-41-3 | |

| Record name | 6-Bromoquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

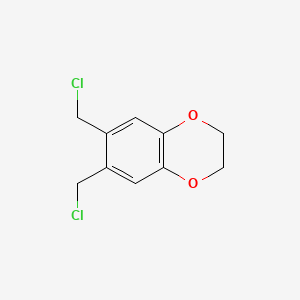

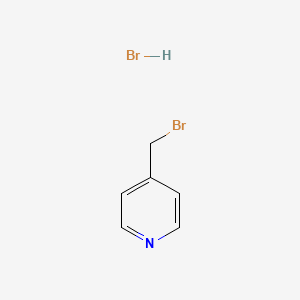

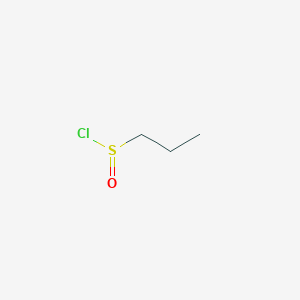

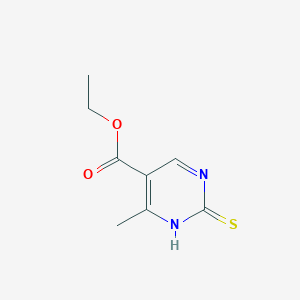

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)

![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)